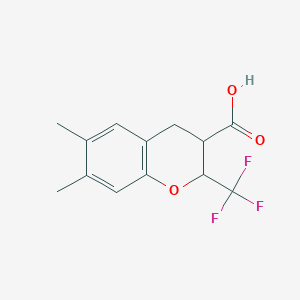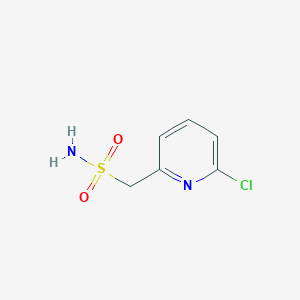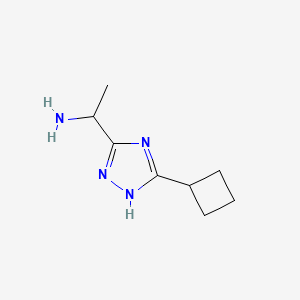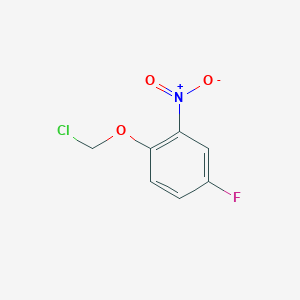![molecular formula C11H12O2 B13195888 2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)
2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid is an organic compound with the molecular formula C11H12O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a prop-1-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid can be achieved through several methods. One common approach involves the alkylation of phenylacetic acid with prop-1-en-2-yl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Phenylacetic acid and prop-1-en-2-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The phenylacetic acid is dissolved in the solvent, and the base is added to deprotonate the carboxylic acid group. The prop-1-en-2-yl halide is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, sulfonation with fuming sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The prop-1-en-2-yl group can influence the compound’s binding affinity and specificity towards its molecular targets, affecting the overall biological response.
Comparación Con Compuestos Similares
2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid can be compared with other phenylacetic acid derivatives, such as:
Phenylacetic acid: The parent compound, which lacks the prop-1-en-2-yl substitution.
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid: A derivative with a different alkyl substitution on the phenyl ring.
(4-Aminophenyl)acetic acid: A derivative with an amino group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other derivatives.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-(4-prop-1-en-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6H,1,7H2,2H3,(H,12,13) |
Clave InChI |
RTPDLYIPGGLSTB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=C(C=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
![Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195842.png)



![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)

amine](/img/structure/B13195877.png)

